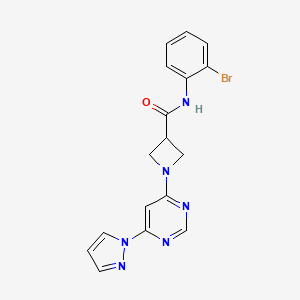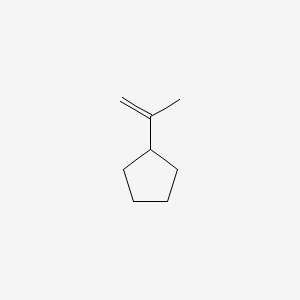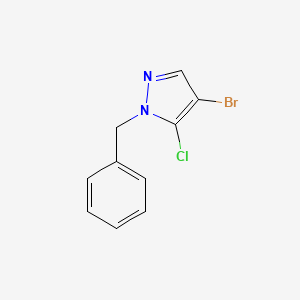
1-Benzyl-4-bromo-5-chloropyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-bromo-5-chloropyrazole is a chemical compound with the CAS Number: 1782897-29-3 . It has a molecular weight of 271.54 . The IUPAC name for this compound is 1-benzyl-4-bromo-5-chloro-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Benzyl-4-bromo-5-chloropyrazole, is a topic of interest in organic chemistry . Pyrazole derivatives are synthesized using various methodologies, often involving strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-bromo-5-chloropyrazole is represented by the InChI Code: 1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 .Physical And Chemical Properties Analysis
1-Benzyl-4-bromo-5-chloropyrazole has a molecular weight of 271.54 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Benzyl-4-bromo-5-chloropyrazole is a chemical compound used primarily as a building block in organic synthesis. Its derivatives have been synthesized for various applications, ranging from pharmacologically active compounds to materials for advanced technologies.
Pyrazole derivatives, like 1-Benzyl-4-bromo-5-chloropyrazole, are structural fragments in many pharmacologically active compounds with analgesic, anti-inflammatory, antibacterial, and other properties. They have also found applications as insectoacaricides, dyes, luminophores, and ligands. The synthesis of 3-haloalkyl-5-chloropyrazoles, used as starting compounds for preparing 3-alkenyl-5-chloropyrazoles, showcases the versatility of pyrazole derivatives as building blocks for the synthesis of advanced materials (Samultsev, Rudyakova, & Levkovskaya, 2012).
The reactivity of 1-benzyl-4-bromo-5-chloropyrazole in intermolecular and intramolecular Pd-catalyzed direct arylation has been explored. Conditions allowing intermolecular C5-arylations of 1-benzyl-4-chloropyrazoles and 1-benzyl-4-bromopyrazoles without cleavage of the pyrazolyl and benzyl C-halo bonds have been reported. This opens avenues for synthesizing 3-halopyrazolo[5,1-a]isoindoles via intramolecular Pd-catalyzed direct arylation and accessing dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives (Brahim, Ammar, Soulé, & Doucet, 2016).
Biological Applications
While direct studies on 1-Benzyl-4-bromo-5-chloropyrazole in biological systems are limited, its structural analogs have shown potential in various biomedical applications. These include anti-proliferative activities and as ligands for biological receptors.
Pyrazole derivatives have been synthesized and evaluated for potential activities against A549 lung cancer cells. Compounds like 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one showed significant inhibitory effects on cell growth, suggesting the potential of pyrazole derivatives in cancer treatment (Zhang et al., 2008).
A series of novel pyrazole derivatives linked to benzo[1,3]dioxole moiety were synthesized and evaluated for antimicrobial and anti-proliferative activities. Some synthesized compounds showed significant biological properties, indicating the potential of pyrazole derivatives as leads for designing antimicrobial and anticancer agents (Mansour et al., 2020).
Direcciones Futuras
Pyrazole-containing compounds, including 1-Benzyl-4-bromo-5-chloropyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Propiedades
IUPAC Name |
1-benzyl-4-bromo-5-chloropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMKYQPVIRRNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-bromo-5-chloropyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

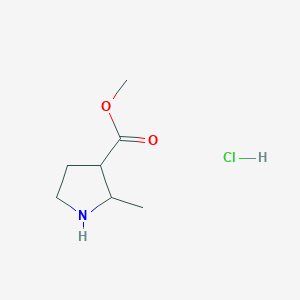

![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)
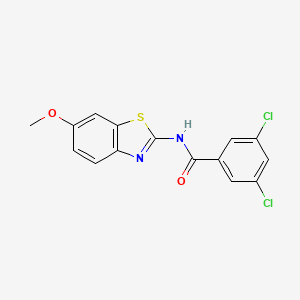
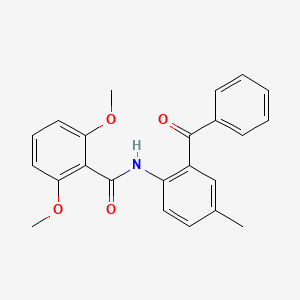
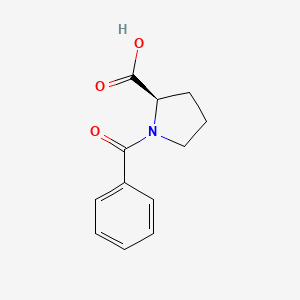
![3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2445736.png)
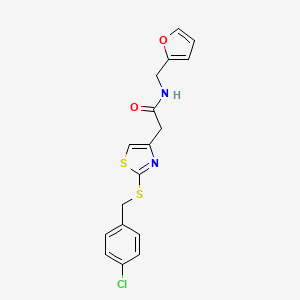

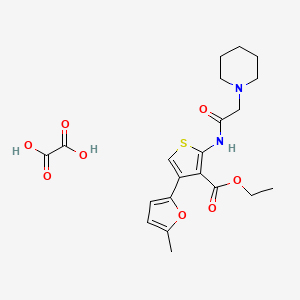
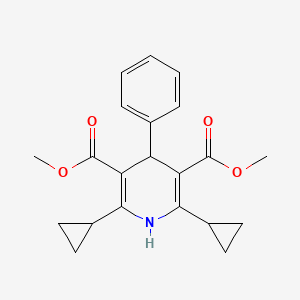
![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)
